VSV-G Peptide acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

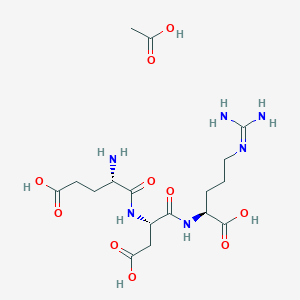

VSV-G Peptide acetate (103425-05-4 free base) is an 11 amino acid peptide derived from the Vesicular Stomatitis viral glycoprotein. This peptide is widely used in scientific research, particularly in the fields of virology and molecular biology, due to its ability to facilitate the pseudotyping of retroviral and lentiviral vectors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VSV-G Peptide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

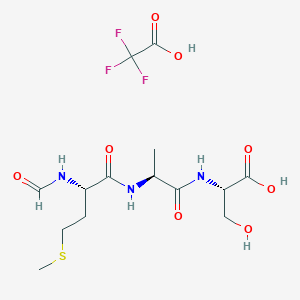

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in a host organism such as Escherichia coli or Pichia pastoris, followed by purification using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions are typically modified peptides with altered functional properties, which can be used to study the structure-function relationships of the peptide .

Wissenschaftliche Forschungsanwendungen

VSV-G-Peptidacetat wird in verschiedenen wissenschaftlichen Forschungsanwendungen umfassend eingesetzt:

Virologie: Wird zur Pseudotypisierung retroviraler und lentiviraler Vektoren verwendet, wodurch die Untersuchung von Viruseintritt und Infektionsmechanismen ermöglicht wird.

Molekularbiologie: Erleichtert die Transfektion von DNA in Säugetierzellen und verbessert so die Genübertragung und Expressionsstudien.

Medizin: Potenzielle Anwendungen in der Gentherapie und Impfstoffentwicklung aufgrund seiner Fähigkeit, eine effiziente Genübertragung zu vermitteln.

Industrie: Wird bei der Produktion von viralen Vektoren für Forschungs- und therapeutische Zwecke eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von VSV-G-Peptidacetat beinhaltet seine Interaktion mit Zellmembranen. Das Peptid erleichtert die Fusion von Virus- und Zellmembranen, wodurch der Eintritt des viralen genetischen Materials in die Wirtszelle ermöglicht wird. Dieser Prozess wird durch spezifische Interaktionen zwischen dem Peptid und zellulären Rezeptoren vermittelt, was zur Induktion der Membranfusion und der anschließenden Genübertragung führt .

Ähnliche Verbindungen:

HIV-1 gp41-Peptid: Ein weiteres virales Fusionspeptid, das zur Untersuchung von viralen Eintrittsmechanismen verwendet wird.

Influenza-Hämagglutinin-Peptid: Wird zur Untersuchung der Fusion des Influenzavirus mit Wirtszellen verwendet.

Eindeutigkeit: VSV-G-Peptidacetat ist aufgrund seines breiten Tropismus einzigartig, da es den Eintritt viraler Vektoren in eine Vielzahl von Säugetierzelltypen vermittelt. Diese Eigenschaft macht es besonders wertvoll für Anwendungen in der Gentherapie und Impfstoffentwicklung .

Wirkmechanismus

The mechanism of action of VSV-G Peptide acetate involves its interaction with cellular membranes. The peptide facilitates the fusion of viral and cellular membranes, allowing the entry of viral genetic material into the host cell. This process is mediated by specific interactions between the peptide and cellular receptors, leading to the induction of membrane fusion and subsequent gene transfer .

Vergleich Mit ähnlichen Verbindungen

HIV-1 gp41 Peptide: Another viral fusion peptide used in the study of viral entry mechanisms.

Influenza Hemagglutinin Peptide: Used to study the fusion of influenza virus with host cells.

Uniqueness: VSV-G Peptide acetate is unique due to its broad tropism, allowing it to mediate the entry of viral vectors into a wide range of mammalian cell types. This property makes it particularly valuable for gene therapy and vaccine development applications .

Eigenschaften

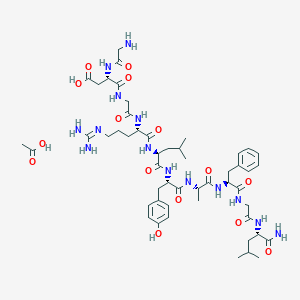

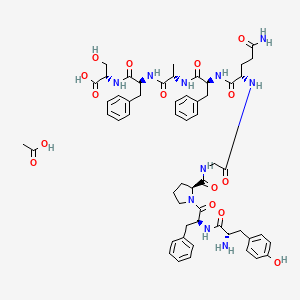

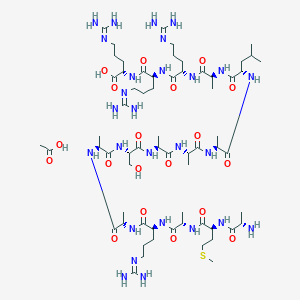

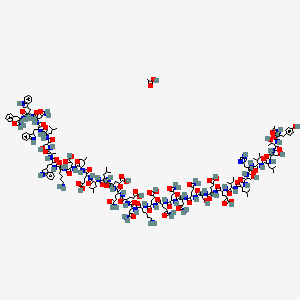

Molekularformel |

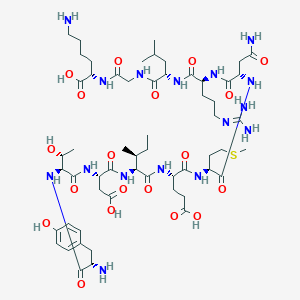

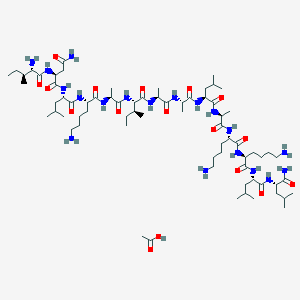

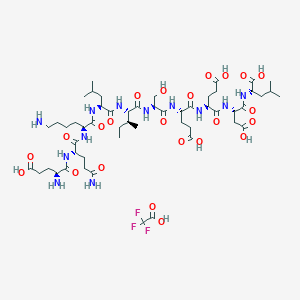

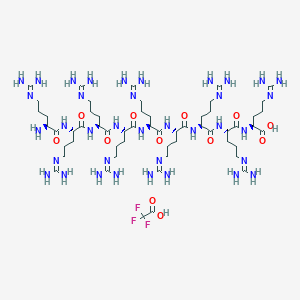

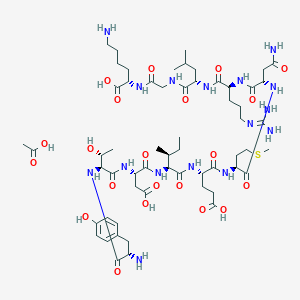

C59H98N16O21S |

|---|---|

Molekulargewicht |

1399.6 g/mol |

IUPAC-Name |

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1 |

InChI-Schlüssel |

FWBKBBJRLXFQFZ-ZAUQCMEASA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)